[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
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Overview
Description
[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of [3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
Studies have shown that this compound can cross the blood-brain barrier and bind to dopamine D3 receptors in the brain. This binding can lead to the inhibition of dopamine release and the modulation of dopamine-mediated signaling pathways. These effects may contribute to the potential therapeutic effects of the compound in neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor in studies. However, one limitation is that the compound may have off-target effects on other dopamine receptors, which could affect the interpretation of study results.
Future Directions
There are several future directions for research on [3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone. One area of interest is the development of more potent and selective compounds that target the dopamine D3 receptor. Another direction is the investigation of the compound's potential as a radioligand for imaging studies in PET and SPECT. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic effects of the compound in neurological disorders.
Synthesis Methods
The synthesis of [3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone involves the reaction of 3-(dimethylamino)phenylpiperidin-4-ol with 5-methylpyrimidine-2-carboxylic acid chloride in the presence of a base. The resulting product is then treated with methanesulfonyl chloride and triethylamine to obtain the final compound.
Scientific Research Applications
[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has shown potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has also been investigated for its potential as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-20-19(21-13-14)25-17-7-9-23(10-8-17)18(24)15-5-4-6-16(11-15)22(2)3/h4-6,11-13,17H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMIBAOKUCCSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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